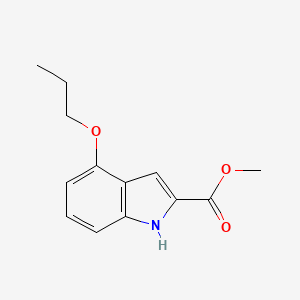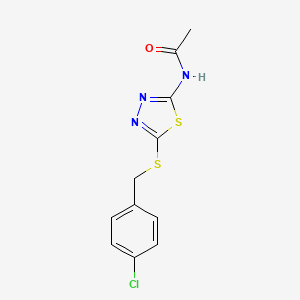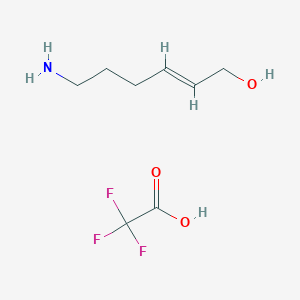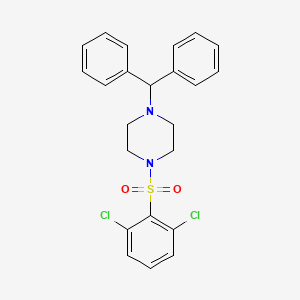
methyl 4-propoxy-1H-indole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 4-propoxy-1H-indole-2-carboxylate” is a chemical compound with the molecular formula C13H15NO3 and a molecular weight of 233.26 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a propoxy group attached to the 4th position of an indole ring, and a carboxylate group attached to the 2nd position of the indole ring .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 233.26 and a molecular formula of C13H15NO3 .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Derivatives : Methyl 4H-furo[3,2-b]indole-2-carboxylates have been prepared from various precursors, showcasing the chemical versatility of this compound in synthesis processes (Tanaka, Yakushijin, & Yoshina, 1979).
Characterization as Probes : Methyl indole-4-carboxylate has been identified as a promising fluorescent and IR probe for studying protein local structures and dynamics, demonstrating its utility in biological and chemical research (Liu et al., 2020).
Utility in Peptide Research : Novel 3,4-fused tryptophan analogs, including methyl 1,3,4,5-tetrahydro-4-[[(phenylmethoxy)carbonyl]amino]-1H-cyclo-oct[cd]indole-4-carboxylate, have been synthesized for peptide conformation elucidation studies (Horwell, Nichols, Ratcliffe, & Roberts, 1994).
Biomedical Applications
Antioxidant and Enzyme Inhibition : Indole-2-carbohydrazides and oxadiazoles, prepared from methyl 4,6-dimethoxy-1H-indole-2-carboxylate, have shown promising antioxidant properties and acetylcholinesterase inhibition, relevant in various biomedical applications (Bingul et al., 2019).
Synthesis of Anti-cancer Compounds : Methyl indole-3-carboxylate derivatives have been synthesized and evaluated for anti-cancer properties, further highlighting the potential of this compound in pharmaceutical research (Niemyjska et al., 2012).
Mechanism of Action
Target of Action
Methyl 4-propoxy-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives are known to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various targets.
Mode of Action
Indole derivatives are known to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound may influence multiple biochemical pathways.
Result of Action
Given the diverse biological activities of indole derivatives , this compound may exert a variety of effects at the molecular and cellular levels.
properties
IUPAC Name |
methyl 4-propoxy-1H-indole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-3-7-17-12-6-4-5-10-9(12)8-11(14-10)13(15)16-2/h4-6,8,14H,3,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZSTZWSPLKZBBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC2=C1C=C(N2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(Ethylamino)methyl]benzoic acid hydrochloride](/img/structure/B2816223.png)


![N-(2,4-difluorophenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2816227.png)
![methyl 2-(2-{1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl}acetamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2816228.png)


![5-Phenyl-2,6,7,12-tetrazatricyclo[7.4.0.03,7]trideca-1(9),2,4-trien-8-one;dihydrochloride](/img/structure/B2816231.png)
![3-[(2E)-3-(1-ethylpyrazol-5-yl)prop-2-enoyl]-4-hydroxy-6-methylpyran-2-one](/img/structure/B2816232.png)


![N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]cyclohexanecarboxamide](/img/structure/B2816240.png)
![N-(4-bromophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2816241.png)
